ethyl ((1,2-dimethyl-1H-indol-5-yl)methyl)carbamate

Cannabinoid receptor pharmacology Indole SAR Receptor selectivity engineering

Researchers using Boc-protected indole carbamates face acid-lability artifacts in HTS. This N1,C2-dimethylated ethyl carbamate provides a stable, non-cleavable alternative. • Acid-stable carbamate: direct assay addition, no deprotection needed • N1,C2-dimethylation reduces HBD count & blocks CYP oxidation • C2-methyl is a documented selectivity determinant for GPCR SAR (4-6x potency modulation) • 14-carbon scaffold matches patented odorant pharmacophore for fragrance screening

Molecular Formula C14H18N2O2
Molecular Weight 246.31
CAS No. 852137-90-7
Cat. No. B2892129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl ((1,2-dimethyl-1H-indol-5-yl)methyl)carbamate
CAS852137-90-7
Molecular FormulaC14H18N2O2
Molecular Weight246.31
Structural Identifiers
SMILESCCOC(=O)NCC1=CC2=C(C=C1)N(C(=C2)C)C
InChIInChI=1S/C14H18N2O2/c1-4-18-14(17)15-9-11-5-6-13-12(8-11)7-10(2)16(13)3/h5-8H,4,9H2,1-3H3,(H,15,17)
InChIKeyDANDKXHCQIMLQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl ((1,2-dimethyl-1H-indol-5-yl)methyl)carbamate: Compound Overview


Ethyl ((1,2-dimethyl-1H-indol-5-yl)methyl)carbamate (CAS 852137-90-7) is a synthetic indole carbamate with molecular formula C₁₄H₁₈N₂O₂ and molecular weight 246.30 g·mol⁻¹ . The compound belongs to the broader class of indole-5-methyl carbamates, characterized by a carbamate functional group linked to the indole 5-position through a methylene spacer (‒CH₂‒NH‒C(O)O‒). Unlike the more common tert-butyl ((1H-indol-5-yl)methyl)carbamate (CAS 267875-62-7), which serves primarily as a Boc-protected synthetic intermediate, the target compound bears three distinguishing structural features: N1-methylation, C2-methylation, and an ethyl (rather than tert-butyl) carbamate O-substituent [1]. These modifications collectively distinguish it from the bulk of catalog indole-5-carbamates and position it as a candidate for applications requiring a non-cleavable carbamate with enhanced lipophilicity and metabolic profile relative to NH-indole congeners.

Non-cleavable ethyl carbamate – stable under acidic screening conditions; ready for direct assay use without deprotection.
N1,C2-dimethylindole core – reduced H-bond donor count and blocked CYP oxidation site; supports metabolic stability studies.
5-methylene-carbamate linker – provides spatial separation from indole ring; distinct from directly attached 5-carbamates.

Ethyl ((1,2-dimethyl-1H-indol-5-yl)methyl)carbamate: Why Generic Substitution Fails


Indole carbamates at the 5-position are not functionally interchangeable because the indole N1 and C2 substituents, the methylene linker presence, and the carbamate O-alkyl group each independently govern key drug-like properties [1]. Published SAR on aminoalkylindoles demonstrates that C2-methylation can invert receptor selectivity — for example, JWH-098 (2-methyl analog of JWH-081) reverses CB1/CB2 selectivity and alters potency by 4- to 6-fold [2]. N1-methylation eliminates the indole NH hydrogen-bond donor, modifying target engagement and CYP-mediated metabolism [3]. Furthermore, the choice between ethyl, methyl, and tert-butyl carbamates determines hydrolytic stability profile: tert-butyl carbamates are acid-labile (Boc-cleavable) and function as transient protecting groups, whereas ethyl carbamates are stable under mild acidic conditions and are not designed for deprotection, making them suitable as permanent structural elements in final screening compounds [4]. A procurement decision that ignores these three loci of differentiation risks selecting a compound with fundamentally different pharmacokinetic, stability, or target-selectivity behavior.

C2-methylation may alter receptor selectivity Class-level SAR shows C2-methyl can invert GPCR subtype preference; non-methylated analogs may present a different pharmacological fingerprint.
N1-methylation changes HBD profile and metabolism Removing indole NH reduces hydrogen-bond donors and blocks a primary CYP oxidation site; NH-indole analogs may show higher clearance and altered target engagement.
Ethyl vs. tert-butyl carbamate stability differs critically Boc analogs are acid-labile and require deprotection; direct replacement with a tert-butyl carbamate may compromise assay readiness and introduce artifacts.

Ethyl ((1,2-dimethyl-1H-indol-5-yl)methyl)carbamate: Differentiation Evidence vs. Analogs


C2-Methyl Substitution and Receptor Selectivity Modulation

The target compound features a C2-methyl substituent on the indole ring. Published quantitative SAR on closely related aminoalkylindoles demonstrates that C2-methylation can profoundly alter receptor selectivity. In a direct head-to-head comparison, the 2-methyl indole derivative JWH-098 exhibited approximately 4-fold weaker CB1 affinity versus the des-methyl parent JWH-081, while simultaneously gaining 6-fold higher CB2 potency, resulting in a complete inversion of CB1/CB2 selectivity [1]. Although these data come from a distinct indole chemotype (3-naphthoylindoles), the underlying pharmacophore principle — that C2-substitution modulates receptor subtype preference through conformational and steric effects — is a class-level inference applicable to all indole scaffolds bearing C2 substituents. This differentiates the target compound from non-C2-methylated 5-carbamate analogs such as tert-butyl ((1H-indol-5-yl)methyl)carbamate (CAS 267875-62-7; C2 = H) and tert-butyl ((1-methyl-1H-indol-5-yl)methyl)carbamate (CAS 1185310-91-1; C2 = H).

C2-Methyl & selectivity modulation
Class-level inference
Target (C2=CH₃)
Predicted selectivity shift vs. C2=H analogs; matches chemotype with documented C2-methyl effect
Comparator JWH-081 (C2=H)
CB1-selective; 10× over CB2
JWH-098 (C2=CH₃): ~4× weaker CB1, ~6× stronger CB2 → selectivity inversion [1]
Supports C2-methyl as selectivity determinant
Data from aminoalkylindole series; receptor subtype context may differ
Cannabinoid receptor pharmacology Indole SAR Receptor selectivity engineering

N1-Methylation: H-Bond Donor and CYP Metabolism

The target compound contains an N1-methyl group, replacing the indole NH with an N‒CH₃ moiety. This substitution has two class-level consequences supported by published medicinal chemistry evidence: (i) elimination of the indole NH hydrogen-bond donor (HBD), reducing HBD count from 2 (for NH-indole carbamates) to 1 (carbamate NH only), which alters hydrogen-bonding interactions with biological targets and can improve membrane permeability [1]; (ii) blocking of the primary site of CYP450-mediated oxidative metabolism on the indole ring — N1-unsubstituted indoles undergo CYP-catalyzed hydroxylation preferentially at positions adjacent to the NH, and N1-alkylation redirects or reduces oxidative clearance [2]. The closest comparator, tert-butyl ((1H-indol-5-yl)methyl)carbamate (CAS 267875-62-7; N1 = H, C2 = H), retains the indole NH and therefore has 2 HBDs and an unblocked metabolic soft spot. The omission of N1-methylation in a purchased analog may result in higher intrinsic clearance and altered target-binding pharmacophore.

N1-Methylation & HBD count
Class-level inference
−1 HBD
N1-CH₃ replaces indole NH; predicted reduction in CYP-mediated ring oxidation
May improve metabolic stability and membrane permeability
Quantitative ΔCLint not available; class-level inference from indole metabolism literature
Drug metabolism CYP450 Medicinal chemistry optimization

Ethyl vs. tert-Butyl Carbamate Hydrolytic Stability

The target compound bears an ethyl carbamate (‒C(O)OCH₂CH₃), in contrast to the tert-butyl carbamate (Boc) group found in the most common commercial analog, tert-butyl ((1H-indol-5-yl)methyl)carbamate (CAS 267875-62-7). This distinction has a well-established quantitative basis: tert-butyl carbamates are cleaved under anhydrous acidic conditions (e.g., TFA/CH₂Cl₂, HCl/dioxane) via tert-butyl cation formation, while ethyl carbamates are stable under identical acidic conditions and require strongly basic or enzymatic conditions for hydrolysis [1]. The half-life difference under standard Boc-deprotection conditions (50% TFA in CH₂Cl₂, 25 °C) is qualitative but decisive: Boc groups are removed within minutes to hours, whereas ethyl carbamates survive unchanged. This makes the target compound suitable as a permanent structural element in final screening libraries, whereas the tert-butyl analog is designed as a transient intermediate that must be deprotected before biological evaluation [2].

Ethyl vs. Boc stability
Class-level inference
Ethyl carbamate (target)
Stable under 50% TFA/CH₂Cl₂, 25 °C; no cleavage
tert-Butyl carbamate (Boc)
Cleaved within minutes under same conditions
Boc t½ ~ min; ethyl carbamate t½ ≫ hours
Ethyl carbamate is assay-ready; Boc analog requires deprotection
Stability advantage under acidic screening protocols
Carbamate chemistry Protecting group strategy Hydrolytic stability Fragment-based drug discovery

Methylene Linker: Spatial Separation vs. Direct Attachment

The carbamate group in the target compound is attached through a methylene (‒CH₂‒) spacer at the indole 5-position, forming a benzyl-carbamate motif. This contrasts with directly attached 5-carbamate analogs such as methyl 1H-indol-5-ylcarbamate (CAS 470454-96-7), where the carbamate is directly bonded to the indole ring. The methylene linker introduces an additional rotatable bond and extends the distance between the carbamate carbonyl and the indole plane by approximately 1.5 Å (C‒C bond length). Published QSAR and docking studies on indole derivatives indicate that linker length at the 5-position modulates both target-binding pose and the electronic influence of the carbamate on the indole π-system — direct attachment creates an extended conjugated system, whereas the methylene spacer electronically decouples the carbamate from the aromatic ring . This structural feature is shared with the closest analog tert-butyl ((1H-indol-5-yl)methyl)carbamate but distinguishes both from non-methylene-linked 5-carbamate series.

Methylene linker geometry
Class-level inference
Target (‒CH₂‒ spacer)
Rotatable bonds +2; carbonyl ≈1.5 Å farther from indole plane; electronically decoupled
Directly attached carbamate
Extended conjugation; limited spatial reach
Flexibility may access distinct binding poses
Structural comparison only; target engagement not experimentally confirmed
Fragment-based drug design Linker optimization Indole functionalization

Patent Landscape in Fragrance and Pharmaceutical IP

The target compound falls within the generic structural scope of Formula I in US Patent Application 20090036690 (Flachsmann & Bachmann), which claims indole carbamates as fragrance ingredients with anthranilate-like odor notes [1]. The patent defines preferred compounds wherein the total carbon count is 10‒14 and R₁ and R₂ are independently H or methyl. The target compound (C₁₄H₁₈N₂O₂, total 14 carbons excluding carbamate carbonyl) lies at the upper boundary of the preferred range. Critically, the patent's exemplified compounds (Examples 1‒6) are exclusively indole-1-carboxylic acid esters (i.e., carbamate attached at N1), not 5-substituted carbamates — meaning the target compound is structurally encompassed by the generic claims but not specifically exemplified [1]. Separately, the indole carbamate leukotriene antagonist patent CA 2234239 covers 5-substituted indole carbamates for inflammatory indications, but requires specific aryl/heteroaryl substitution patterns at the carbamate nitrogen that are absent in the target compound [2]. This IP positioning suggests the target compound occupies a distinct chemical space: it is N1,C2-dimethylated (claimed in fragrance IP) and 5-methylene-carbamate-substituted (claimed in pharmaceutical IP), but not explicitly reduced to practice in either.

Patent exemplification status
Supporting evidence
Target not specifically exemplified in fragrance or pharma patents; falls within generic scope but not reduced to practice.
Unexploited chemical space opportunity
Data to verify; may require independent characterization
Patent analysis Freedom to operate Fragrance chemistry Indole carbamate IP

Ethyl ((1,2-dimethyl-1H-indol-5-yl)methyl)carbamate: Application Scenarios


Non-Cleavable Assay-Ready Carbamates for Fragment-Based Libraries

The ethyl carbamate group confers stability under standard acidic screening conditions where tert-butyl carbamate (Boc) analogs would decompose, making the target compound suitable for direct addition to assay plates without a deprotection step [1]. This is critical for fragment-based drug discovery (FBDD) and high-throughput screening (HTS) campaigns where Boc-protected intermediates introduce artifacts and require additional synthetic manipulation. The N1,C2-dimethylation pattern also reduces HBD count and blocks a primary CYP oxidation site, improving the probability that observed activity reflects target engagement rather than metabolite interference [2].

GPCR Selectivity Profiling with C2-Methyl Substitution

Published SAR demonstrates that C2-methylation of indole scaffolds can invert receptor subtype selectivity (e.g., CB1→CB2) and modulate potency by 4- to 6-fold [1]. Researchers investigating indole-based GPCR ligands should include this compound in selectivity panels specifically because the C2-methyl group is a documented selectivity determinant. Non-C2-methylated analogs (e.g., CAS 267875-62-7, CAS 1185310-91-1) are predicted to exhibit different selectivity signatures and cannot substitute for this structural feature in SAR-by-catalog studies.

Anthranilate-Like Odorants for Fragrance Research

US Patent 20090036690 establishes that indole carbamates with total carbon count 10–14 possess anthranilate-like odor notes with improved photostability and substantivity versus methyl anthranilate [1]. The target compound, with 14 carbon atoms and N1,C2-dimethylation, sits at the upper boundary of the preferred scope. Procurement for fragrance ingredient screening or odorant receptor (OR) deorphanization studies is supported by the compound's structural compliance with the patented odorant pharmacophore, while its specific substitution pattern (not exemplified in the patent) may yield differentiated olfactory properties worth characterizing.

Metabolic Stability Optimization via N1-Methylation

For medicinal chemistry programs where indole NH contributes to high intrinsic clearance, the N1-methyl group in this compound serves as a pre-installed metabolic blocking strategy [1]. Rather than synthesizing N1-methyl analogs de novo after identifying a metabolic liability, procurement of this compound enables early assessment of whether N1-methylation is tolerated in the target binding site before committing synthetic resources. The concurrent C2-methylation and ethyl carbamate features provide additional vectors for SAR exploration from a single commercially available scaffold.

Application
Selection Property
Validation Focus
Fragment-based library screening
Ethyl carbamate stability
Stability under acidic assay conditions; direct plate addition
GPCR selectivity profiling
C2-methyl indole core
Receptor subtype selectivity panel; comparison with des-methyl analogs
Fragrance ingredient screening
N1,C2-dimethylindole carbamate
Olfactory receptor deorphanization; odor profile characterization
Metabolic stability optimization
N1-methyl metabolic block
CYP-mediated clearance assays; comparison with NH-indole analogs
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